molecular formula C15H16O2SeTe B14391833 1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene CAS No. 87550-11-6

1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene

Cat. No.: B14391833
CAS No.: 87550-11-6
M. Wt: 434.9 g/mol
InChI Key: FYZMWUNZERDDIT-UHFFFAOYSA-N
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Description

1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene is a unique organotellurium compound It features a benzene ring substituted with methoxy groups and a tellanyl group bonded to a selanyl group

Preparation Methods

The synthesis of 1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the selanyl intermediate: This involves the reaction of 4-methoxyphenylselenol with a suitable halomethylating agent.

    Tellurium incorporation: The selanyl intermediate is then reacted with a tellurium source, such as tellurium tetrachloride, under controlled conditions to form the desired compound.

Chemical Reactions Analysis

1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of tellurium oxides and selenoxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of tellurium and selenium hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the tellanyl or selanyl groups can be replaced by other nucleophiles.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tellurium and carbon-selenium bonds.

    Biology: The compound’s unique structure allows it to be used in studies involving the biological activity of organotellurium and organoselenium compounds.

    Medicine: Research is ongoing to explore its potential as an antioxidant and its role in redox biology.

    Industry: It may be used in the development of advanced materials, such as semiconductors and catalysts, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The tellurium and selenium atoms can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. These interactions can modulate the activity of various enzymes, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-Methoxy-4-({[(4-methoxyphenyl)selanyl]methyl}tellanyl)benzene include:

    1-Methoxy-4-[(4-methoxyphenyl)tellanyl]benzene: Lacks the selanyl group, making it less versatile in certain reactions.

    1-Methoxy-4-[(4-methoxyphenyl)selanyl]benzene: Lacks the tellanyl group, which may reduce its effectiveness in redox reactions.

    1-Methoxy-4-(methylthio)benzene: Contains a sulfur atom instead of selenium or tellurium, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its dual incorporation of tellurium and selenium, which imparts distinctive chemical and biological properties.

Properties

CAS No.

87550-11-6

Molecular Formula

C15H16O2SeTe

Molecular Weight

434.9 g/mol

IUPAC Name

1-methoxy-4-[(4-methoxyphenyl)selanylmethyltellanyl]benzene

InChI

InChI=1S/C15H16O2SeTe/c1-16-12-3-7-14(8-4-12)18-11-19-15-9-5-13(17-2)6-10-15/h3-10H,11H2,1-2H3

InChI Key

FYZMWUNZERDDIT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Se]C[Te]C2=CC=C(C=C2)OC

Origin of Product

United States

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